molecular formula C25H19N3O2S B2438937 (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 477296-57-4

(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No. B2438937
CAS RN: 477296-57-4
M. Wt: 425.51
InChI Key: RUTYWVKUBBYIIW-OBGWFSINSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This could involve a variety of chemical reactions, and the analysis would look at the efficiency, yield, and environmental impact of the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used .


Chemical Reactions Analysis

Chemical reactions analysis would involve studying the reactions the compound undergoes. This could include reactions used in its synthesis, as well as reactions it undergoes under certain conditions or in the presence of certain other compounds .

Scientific Research Applications

Photochemistry and Electron Transfer

The photochemistry of related naphthyl ethyl benzoates has been studied to understand their behavior under light exposure. These compounds undergo processes like cycloaddition and intramolecular exciplex formation. For instance, the 2-(1-naphthyl)ethyl benzoates exhibited quenched naphthalene fluorescence, indicating intramolecular electron transfer. This phenomenon was observed to be dependent on the solvent's polarity, with a significant solvatochromic effect suggesting different dipole moments in polar and nonpolar solvents. Such studies highlight the potential of these compounds in photochemical applications and the development of fluorescent probes for scientific research (Morley & Pincock, 2001).

Bioscaffolding Applications

In the field of tissue engineering, certain polymers have been blended with poly(ε-caprolactone) (PCL) to improve cell adhesion on scaffolds. One study aimed to enhance this property by using poly(ethylene-co-vinyl alcohol), which has hydroxyl groups capable of developing hydrogen bonds with cells. The incorporation of naphthalene microparticles as porogen and their subsequent removal by sublimation under reduced pressure achieved pore interconnections within the scaffolds. This approach underlines the importance of chemical modifications and scaffold design in bioscaffolding applications (Alghamdi et al., 2020).

Polymer Chemistry

Poly(ethylene oxide) (PEO) with a cyano group at one end and a hydroxyl group at the other has been synthesized through anionic ring-opening polymerization, initiated with (cyanomethyl)potassium. This process involves a primary amino-terminal heterotelechelic PEO obtained by reducing the cyano group at the polymer chain's end. Such advancements in polymer chemistry showcase the versatility of naphthalene and cyano-containing compounds in synthesizing functional polymers with specific terminal groups (Nagasaki et al., 1995).

Synthetic Chemistry

The synthesis of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives showcases the chemical versatility of naphthalene-related compounds. These heterocyclic compounds were synthesized under solvent-free conditions and characterized for their antibacterial and antifungal activities. This example highlights the potential of such compounds in developing new materials with biological applications (Patel & Patel, 2017).

Safety and Hazards

The safety and hazards analysis would look at the compound’s toxicity, flammability, and environmental impact. It would also consider any precautions that need to be taken when handling the compound .

properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c1-2-30-25(29)21-11-5-6-13-22(21)27-15-18(14-26)24-28-23(16-31-24)20-12-7-9-17-8-3-4-10-19(17)20/h3-13,15-16,27H,2H2,1H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTYWVKUBBYIIW-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate

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